N-(5-Amino-1H-tetraazol-1-yl)-N-(4-methylbenzylidene)amine
N-(5-Amino-1H-tetraazol-1-yl)-N-(4-methylbenzylidene)amine
Brand Name:
Vulcanchem
CAS No.:
321530-70-5
VCID:
VC0447223
InChI:
InChI=1S/C9H10N6/c1-7-2-4-8(5-3-7)6-11-15-9(10)12-13-14-15/h2-6H,1H3,(H2,10,12,14)/b11-6+
SMILES:
CC1=CC=C(C=C1)C=NN2C(=NN=N2)N
Molecular Formula:
C9H10N6
Molecular Weight:
202.22g/mol
N-(5-Amino-1H-tetraazol-1-yl)-N-(4-methylbenzylidene)amine
CAS No.: 321530-70-5
Main Products
VCID: VC0447223
Molecular Formula: C9H10N6
Molecular Weight: 202.22g/mol
CAS No. | 321530-70-5 |
---|---|
Product Name | N-(5-Amino-1H-tetraazol-1-yl)-N-(4-methylbenzylidene)amine |
Molecular Formula | C9H10N6 |
Molecular Weight | 202.22g/mol |
IUPAC Name | 1-[(E)-(4-methylphenyl)methylideneamino]tetrazol-5-amine |
Standard InChI | InChI=1S/C9H10N6/c1-7-2-4-8(5-3-7)6-11-15-9(10)12-13-14-15/h2-6H,1H3,(H2,10,12,14)/b11-6+ |
Standard InChIKey | JFUZSBAWPQCPDK-IZZDOVSWSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)/C=N/N2C(=NN=N2)N |
SMILES | CC1=CC=C(C=C1)C=NN2C(=NN=N2)N |
Canonical SMILES | CC1=CC=C(C=C1)C=NN2C(=NN=N2)N |
Solubility | 0.1 [ug/mL] |
PubChem Compound | 5340519 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume